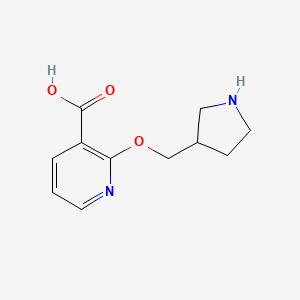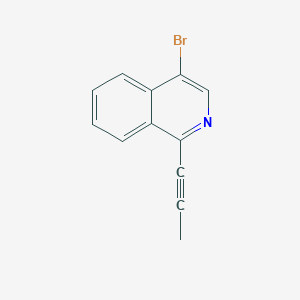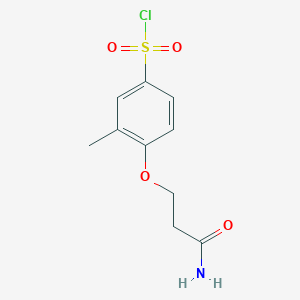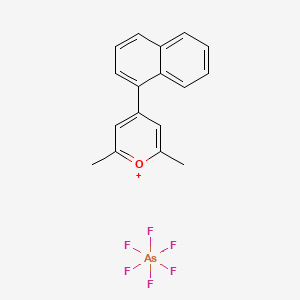
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate is a chemical compound with the molecular formula C17H15AsF6O and a molecular weight of 424.2124192 . This compound is known for its unique structure, which includes a pyrylium ring substituted with dimethyl and naphthyl groups, and a hexafluoroarsenate counterion. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate typically involves the reaction of 2,6-dimethylpyrylium salts with 1-naphthyl compounds under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the formation of the pyrylium ring. The hexafluoroarsenate counterion is introduced through the use of hexafluoroarsenic acid or its salts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydropyrylium derivatives.
Substitution: The pyrylium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrylium compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate involves its interaction with molecular targets through its pyrylium ring. The compound can form stable complexes with various substrates, facilitating chemical transformations. The hexafluoroarsenate counterion plays a role in stabilizing the overall structure and enhancing the reactivity of the pyrylium ring .
Comparación Con Compuestos Similares
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate can be compared with other pyrylium compounds, such as:
2,6-Dimethylpyrylium tetrafluoroborate: Similar structure but with a different counterion.
4-(1-Naphthyl)pyrylium perchlorate: Similar naphthyl substitution but with a perchlorate counterion.
2,4,6-Trimethylpyrylium hexafluoroarsenate: Similar hexafluoroarsenate counterion but with different methyl substitutions on the pyrylium ring.
The uniqueness of this compound lies in its specific substitution pattern and counterion, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
84282-36-0 |
|---|---|
Fórmula molecular |
C17H15AsF6O |
Peso molecular |
424.21 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-naphthalen-1-ylpyrylium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C17H15O.AsF6/c1-12-10-15(11-13(2)18-12)17-9-5-7-14-6-3-4-8-16(14)17;2-1(3,4,5,6)7/h3-11H,1-2H3;/q+1;-1 |
Clave InChI |
KIXLJKDDPCLKJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC3=CC=CC=C32.F[As-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
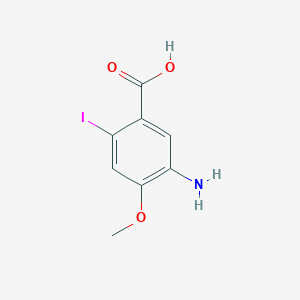
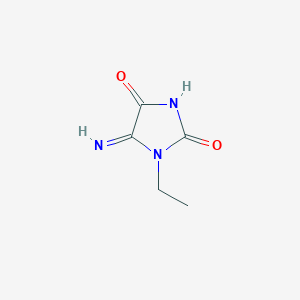
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)

![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
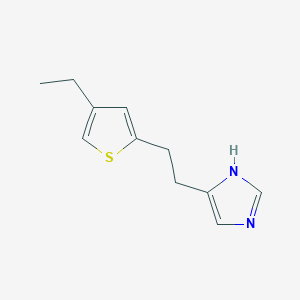
![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)

![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
